N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-15-13-18(23-28-15)22-20(26)19(25)21-9-5-6-10-24-11-12-27-17(14-24)16-7-3-2-4-8-16/h2-4,7-8,13,17H,5-6,9-12,14H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJGEOVILSUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of β-ketoester with hydroxylamine hydrochloride under basic conditions.
Attachment of the morpholine moiety: The phenylmorpholine group can be introduced via nucleophilic substitution reactions.
Formation of the oxalamide linkage: This step involves the reaction of the intermediate compounds with oxalyl chloride, followed by the addition of the amine group to form the final oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the oxalamide linkage, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield oxides, while reduction of the oxalamide linkage can produce amines.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholine moiety are known to interact with enzymes and receptors, modulating their activity. The oxalamide linkage may facilitate binding to proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituents, synthetic routes, and biological data from the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The 5-methylisoxazole group in the target compound may confer greater metabolic stability compared to pyridine (1768) or pyrazole (10, 11) derivatives due to reduced susceptibility to oxidative metabolism .
Safety and Toxicity: While the target compound lacks direct NOEL data, structurally related oxalamides (e.g., 1768, NOEL = 100 mg/kg) suggest a high safety margin if metabolized via similar pathways (e.g., hydrolysis and glucuronidation) .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 5-methylisoxazole-3-amine with a pre-functionalized 4-(2-phenylmorpholino)butyl intermediate, analogous to methods for compounds 117 and 10 . However, yields may vary due to steric hindrance from the morpholino group.
Research Findings and Mechanistic Insights
- Metabolism : Oxalamides like 1768 undergo hydrolysis and oxidation of aromatic/alkyl chains, followed by glucuronidation. The target compound’s isoxazole ring may resist oxidation, prolonging its half-life .
- Target Engagement: Piperazine-containing oxalamides (e.g., 10, 11) show affinity for serotonin/dopamine receptors. The morpholino group in the target compound could shift selectivity toward other GPCRs or enzymes (e.g., kinases) .
- Safety Profile : The absence of chlorine atoms (cf. 117, 10, 11) may reduce hepatotoxicity risks, but in vivo studies are required to confirm .
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H26N4O4, with a molecular weight of 386.4 g/mol. The compound features an isoxazole ring and a morpholine ring, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.4 g/mol |
| Structure | Structure |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory : Studies have shown significant anti-inflammatory effects without causing damage to vital organs such as the liver or kidneys.
- Analgesic : The compound has demonstrated pain-relieving properties in various experimental models.
- Antioxidant : It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress.
- Anticancer : Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antiviral : Modest inhibition of Hepatitis C virus NS5B RNA-dependent RNA polymerase activity suggests potential applications in treating viral infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in inflammation and viral replication pathways. For instance, it may inhibit enzymes that play critical roles in inflammatory processes or activate receptors that regulate cellular functions.
Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers without adverse effects on liver or kidney function. This suggests a favorable safety profile for potential therapeutic use in inflammatory diseases.
Anticancer Potential
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Reacting 5-methylisoxazole with appropriate amines or aldehydes.
- Oxalyl Chloride Reaction : Formation of oxalamides through reaction with oxalyl chloride under controlled conditions.
These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
